(2-chloro-6-methylquinolin-3-yl)methanol

Catalog No.
S796676
CAS No.
123637-97-8
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-chloro-6-methylquinolin-3-yl)methanol

CAS Number

123637-97-8

Product Name

(2-chloro-6-methylquinolin-3-yl)methanol

IUPAC Name

(2-chloro-6-methylquinolin-3-yl)methanol

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-10-8(4-7)5-9(6-14)11(12)13-10/h2-5,14H,6H2,1H3

InChI Key

JYQVWLZEYAYKHI-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)Cl)CO

The exact mass of the compound 2-Chloro-6-methylquinoline-3-methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-chloro-6-methylquinolin-3-yl)methanol is a substituted quinoline that serves as a critical, pre-functionalized building block in medicinal chemistry and materials science. Its primary value lies in the specific arrangement of its functional groups: a nucleophilic hydroxymethyl group at the 3-position for chain extension, a 2-chloro substituent that acts as a versatile leaving group for subsequent cross-coupling or displacement reactions, and a 6-methyl group that provides electronic and steric tuning. [REFS-1, REFS-2] This combination makes it a strategic starting material for constructing more complex polycyclic and heterocyclic systems, where precise substituent placement is essential for achieving desired biological activity or material properties.

Substituting this compound with close analogs is often unviable due to the specific roles of each substituent. Procuring the corresponding aldehyde, 2-chloro-6-methylquinoline-3-carbaldehyde, necessitates an additional, resource-intensive reduction step that may not be compatible with all lab workflows. [1] Using an isomer, such as the 8-methyl variant, introduces significant changes in molecular geometry and crystal packing, which can alter steric hindrance in subsequent reactions and affect the binding profile of the final molecule. [2] Replacing the 6-methyl group with other substituents like methoxy or removing it entirely alters the electronic properties (e.g., electron-donating character) and lipophilicity of the quinoline core, directly impacting the reactivity, solubility, and metabolic stability of downstream compounds.

Precursor Suitability: Bypasses In-House Reduction of the Corresponding Aldehyde

This compound is supplied as the pre-reduced alcohol, eliminating the need for a separate chemical reduction step from its aldehyde precursor, 2-chloro-6-methylquinoline-3-carbaldehyde. While the reduction is feasible using sodium borohydride with a montmorillonite K-10 catalyst under microwave irradiation, it requires specific equipment, an additional purification step (column chromatography), and handling of borohydride reagents. [1] Procuring the alcohol directly saves a full synthetic step, reducing time, solvent usage, and potential yield loss associated with the reduction and subsequent workup.

Evidence DimensionRequired Synthetic Steps
Target Compound Data0 (Supplied as ready-to-use alcohol)
Comparator Or Baseline2-chloro-6-methylquinoline-3-carbaldehyde: 1 (Requires reduction and purification)
Quantified DifferenceSaves 1 synthetic step
ConditionsSynthesis of downstream derivatives from the 3-position hydroxymethyl/formyl group.

For research labs focused on rapid derivatization, procuring the alcohol directly accelerates discovery by removing a common process step.

Structural Integrity: Defined Molecular Planarity Compared to 8-Methyl Isomer

The position of the methyl group significantly influences the planarity of the quinoline ring system, a key factor for intercalation or fitting into protein active sites. The 6-methyl isomer exhibits a root-mean-square (r.m.s.) deviation for non-H atoms of 0.026 Å, indicating it is close to planar. [1] In contrast, the 8-methyl isomer shows a lower r.m.s. deviation of 0.017 Å, suggesting a slightly more planar conformation. [2] This subtle structural difference, driven by the steric and electronic influence of the methyl group's location, can be critical in structure-activity relationship (SAR) studies where precise geometry is paramount.

Evidence DimensionMolecular Planarity (r.m.s. deviation for non-H atoms)
Target Compound Data0.026 Å
Comparator Or Baseline(2-chloro-8-methylquinolin-3-yl)methanol: 0.017 Å
Quantified DifferenceΔ = 0.009 Å
ConditionsSingle-crystal X-ray diffraction analysis.

Selecting the 6-methyl isomer provides a distinct and well-defined molecular geometry compared to its 8-methyl counterpart, which is a critical, non-interchangeable variable in SAR studies.

Crystal Packing: Differentiated Intermolecular Interactions vs. 8-Methyl Isomer

The solid-state packing of this building block, which influences solubility and handling, is distinct from its positional isomer. The 6-methyl compound's crystal structure is stabilized by π–π stacking interactions with a centroid–centroid distance of 3.713 Å. [1] The 8-methyl isomer packs more tightly, with a shorter centroid–centroid distance of 3.661 Å. [2] This difference in packing efficiency can translate to different dissolution kinetics and polymorphic behavior, making the choice of isomer a key procurement decision for applications where solid-state properties are critical.

Evidence Dimensionπ–π Stacking Distance
Target Compound Data3.713 Å
Comparator Or Baseline(2-chloro-8-methylquinolin-3-yl)methanol: 3.661 Å
Quantified Difference0.052 Å longer stacking distance
ConditionsSingle-crystal X-ray diffraction analysis.

This compound offers a specific, reproducible crystal packing arrangement, which is a crucial parameter for controlling solid-state properties in pharmaceutical and materials development.

Accelerated Synthesis of Substituted Pyrazolo[3,4-b]quinolines

This compound is the right choice when the primary goal is rapid library synthesis. By starting with the pre-reduced alcohol, researchers can directly proceed to subsequent reactions, such as oxidation or esterification, without the prerequisite reduction step required if starting from the more common 2-chloro-6-methylquinoline-3-carbaldehyde precursor. [1]

Structure-Activity Relationship (SAR) Studies Requiring a Specific 6-Methyl Quinoline Core

Ideal for medicinal chemistry programs where the specific steric bulk and electronic contribution of a 6-methyl group are hypothesized to be critical for biological activity. Its defined molecular geometry and crystal packing distinguish it from positional isomers, providing a clear, non-ambiguous structural variable for targeted synthesis of kinase inhibitors or other therapeutic agents. [2]

Development of Novel Heterocyclic Scaffolds via C-2 Position Chemistry

This intermediate is well-suited for syntheses that leverage the reactivity of the 2-chloro position for nucleophilic aromatic substitution or cross-coupling reactions. The 6-methyl and 3-hydroxymethyl groups provide stable points for tuning solubility and adding diversity elements, while the C-2 chloro atom serves as the primary anchor for core scaffold construction. [3]

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-Chloro-6-methylquinoline-3-methanol

Dates

Last modified: 08-15-2023

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